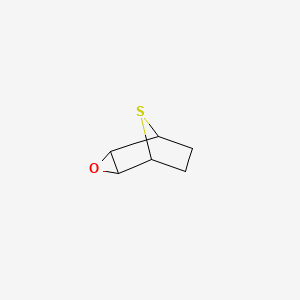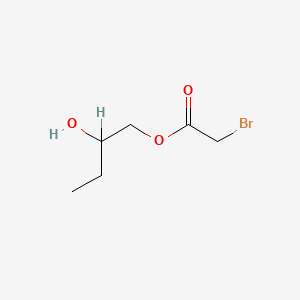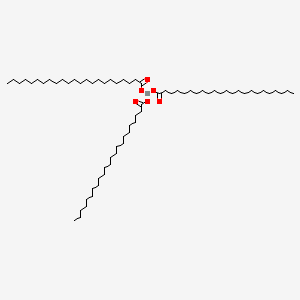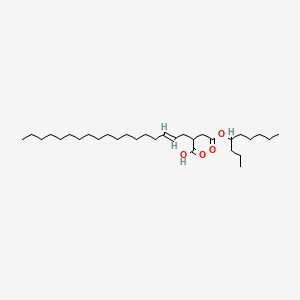
4-Nonyl hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C31H58O4 It is characterized by the presence of a nonyl group, an octadecenyl group, and a succinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with 4-nonyl alcohol and 2-octadecen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonyl and octadecenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
4-Nonyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, such as cell membrane interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Nonyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nonyl hydrogen 2-octadecenylsuccinate
- 4-Nonyl hydrogen 2-octadecylsuccinate
- 4-Nonyl hydrogen 2-octadecadienylsuccinate
Uniqueness
This compound is unique due to the presence of both nonyl and octadecenyl groups, which confer distinct physicochemical properties. These structural features make it particularly suitable for applications in surfactant and lubricant formulations, where specific hydrophobic and hydrophilic balance is required.
Propriétés
Numéro CAS |
93904-75-7 |
|---|---|
Formule moléculaire |
C31H58O4 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
(E)-2-(2-nonan-4-yloxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C31H58O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-28(31(33)34)27-30(32)35-29(24-6-3)26-22-8-5-2/h21,23,28-29H,4-20,22,24-27H2,1-3H3,(H,33,34)/b23-21+ |
Clé InChI |
YWQOOLYQWJYRPX-XTQSDGFTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC(CCC)CCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC(CCC)CCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


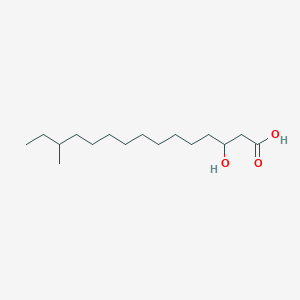
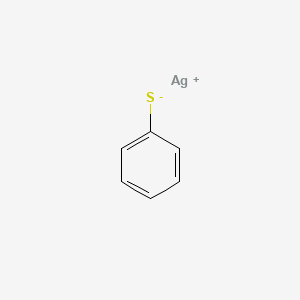
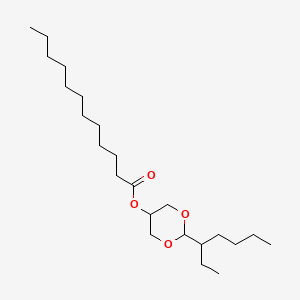

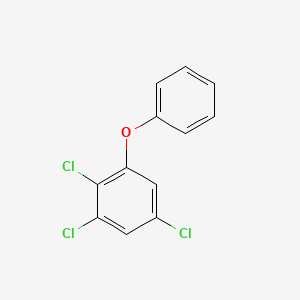
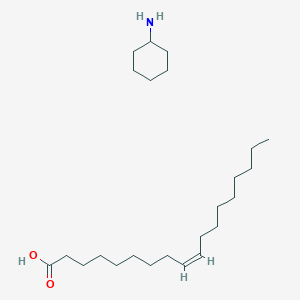
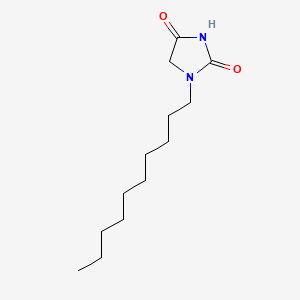
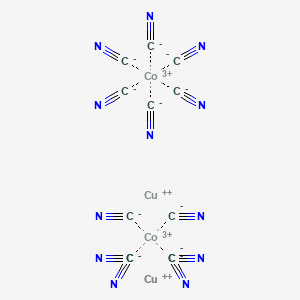
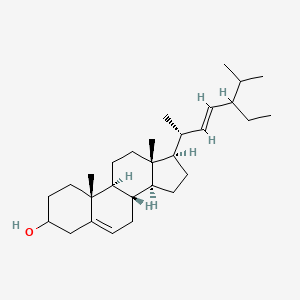
![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
